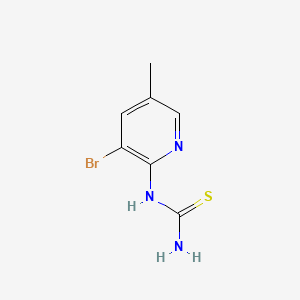

N-(3-Bromo-5-methyl-2-pyridyl)thiourea

Description

N-(3-Bromo-5-methyl-2-pyridyl)thiourea is a thiourea derivative featuring a pyridine backbone substituted with a bromine atom at the 3-position and a methyl group at the 5-position. Thiourea derivatives are characterized by the presence of sulfur and nitrogen donor atoms, enabling strong coordination with transition metals and main-group ions . The bromine and methyl substituents in this compound likely enhance its electron-withdrawing and steric effects, influencing its reactivity and selectivity in coordination chemistry or pharmacological contexts.

Properties

Molecular Formula |

C7H8BrN3S |

|---|---|

Molecular Weight |

246.13 g/mol |

IUPAC Name |

(3-bromo-5-methylpyridin-2-yl)thiourea |

InChI |

InChI=1S/C7H8BrN3S/c1-4-2-5(8)6(10-3-4)11-7(9)12/h2-3H,1H3,(H3,9,10,11,12) |

InChI Key |

YISGTNGIIXFOQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)NC(=S)N)Br |

Origin of Product |

United States |

Preparation Methods

The key precursor for synthesizing N-(3-Bromo-5-methyl-2-pyridyl)thiourea is typically 2-bromo-5-methylpyridine or its functionalized derivatives, such as 2-bromo-5-(bromomethyl)pyridine. The bromination of 2-bromo-5-methylpyridine is a critical step to introduce the bromomethyl group necessary for subsequent thiourea introduction.

Table 1: Physicochemical Data of Key Precursors

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2-Bromo-5-methylpyridine | 3510-66-5 | C6H6BrN | 172.02 | Pyridine ring, bromine, methyl |

| 2-Bromo-5-(bromomethyl)pyridine | - | C6H5Br2N | ~252 | Pyridine ring, bromine, bromomethyl |

Preparation Methods of this compound

Bromination of 2-Bromo-5-methylpyridine to 2-Bromo-5-(bromomethyl)pyridine

The bromination of 2-bromo-5-methylpyridine to introduce the bromomethyl group is typically carried out using N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Carbon tetrachloride (CCl4) is commonly used as the solvent under reflux or heating conditions.

Key Reaction Conditions and Yields

| Reagents and Conditions | Yield (%) | Notes |

|---|---|---|

| 2-Bromo-5-methylpyridine + NBS + AIBN | ~60-80 | Reflux in CCl4 for 3-6 hours; purification by silica gel chromatography; radical bromination |

| 2-Bromo-5-methylpyridine + NBS + benzoyl peroxide | ~70-75 | Reflux overnight in CCl4; filtration to remove succinimide; isolated as white solid |

| Irradiation with 300 W lamp (NBS in CCl4) | ~70-75 | Photochemical initiation of radical bromination |

The bromination proceeds via a radical mechanism, selectively brominating the methyl group adjacent to the pyridine ring to form the bromomethyl derivative. The product is typically isolated by extraction and flash chromatography, yielding a white solid with characteristic NMR signals (e.g., singlet at ~4.4 ppm for bromomethyl protons).

Formation of this compound

The key step to obtain this compound involves nucleophilic substitution of the bromomethyl group by thiourea. The thiourea acts as a nucleophile, attacking the electrophilic bromomethyl carbon to form the thiourea derivative.

Typical Synthetic Procedure

- Reactants: 2-Bromo-5-(bromomethyl)pyridine and thiourea

- Solvent: Refluxing water or ethanol-water mixture

- Catalyst/Base: Sometimes potassium carbonate is used to facilitate the reaction

- Conditions: Reflux for several hours (typically 3-6 h)

This reaction leads to the displacement of the bromide ion and formation of the thiourea linkage on the pyridine ring.

Reaction Scheme

$$

\text{2-Bromo-5-(bromomethyl)pyridine} + \text{Thiourea} \xrightarrow[\text{Reflux}]{\text{Water, K}2\text{CO}3} \text{this compound}

$$

Alternative Synthetic Routes and Catalysis

While the direct substitution method is most common, alternative approaches involve:

- Amide coupling methods: Using isothiocyanates or isocyanates with amino-substituted pyridines to form (thio)urea derivatives, though less common for this specific brominated pyridine.

- Catalyst-free methods: Some studies report catalyst-free conditions for thiourea formation with related pyridine derivatives, often in aqueous media.

- Palladium-catalyzed cross-coupling: Although primarily used for vinylation or arylation of 2-bromo-5-methylpyridine, these methods are less relevant for thiourea formation but may be used to prepare functionalized intermediates.

Comparative Analysis of Preparation Methods

| Method | Reagents and Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Radical bromination with NBS + AIBN or benzoyl peroxide | NBS, AIBN or benzoyl peroxide, CCl4, reflux or heat | High selectivity for bromomethylation; well-established | Use of toxic solvent (CCl4); radical side reactions possible | 60-80 |

| Thiourea substitution | Thiourea, reflux in water or ethanol-water, K2CO3 catalyst optional | Mild conditions; straightforward nucleophilic substitution | Requires pure bromomethyl precursor; longer reaction time | 70-85 (typical) |

| Catalyst-free aqueous synthesis | Thiourea, water, reflux, no catalyst | Environmentally friendly; simple setup | May require longer reaction times; possible lower selectivity | 60-75 |

Research Findings and Notes

- The bromination step is critical and must be carefully controlled to avoid over-bromination or side reactions.

- The purity of 2-bromo-5-(bromomethyl)pyridine affects the efficiency of thiourea substitution.

- Use of radical initiators such as AIBN or benzoyl peroxide improves bromination yield and selectivity.

- Carbon tetrachloride, although effective, is toxic and alternatives like dichloromethane or other solvents may be explored.

- Thiourea substitution is generally high yielding and can be performed under mild conditions.

- Characterization data such as ^1H NMR, mass spectrometry, and IR spectroscopy confirm the formation of the thiourea derivative.

- Literature lacks extensive data on large-scale synthesis, indicating potential for further process optimization.

Chemical Reactions Analysis

N-(3-Bromo-5-methyl-2-pyridyl)thiourea undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .

Scientific Research Applications

N-(3-Bromo-5-methyl-2-pyridyl)thiourea has several applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-methyl-2-pyridyl)thiourea involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Structural and Substituent Variations

The structural uniqueness of N-(3-Bromo-5-methyl-2-pyridyl)thiourea lies in the positioning of its substituents. Below is a comparative analysis with closely related thiourea derivatives:

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | Bromo (3), Methyl (5) | C₇H₈BrN₃S | ~246.13 (calculated) | Balanced steric bulk and electron withdrawal; potential for selective metal binding. |

| N-(5-Bromo-2-pyridyl)thiourea | Bromo (5) | C₆H₆BrN₃S | 232.10 | Simpler structure; bromine at 5-position may reduce steric hindrance. |

| N-(5-Bromo-3-methyl-2-pyridyl)thiourea | Bromo (5), Methyl (3) | C₇H₈BrN₃S | 246.13 | Substituent inversion alters electronic effects and coordination sites. |

| N-(5-Bromo-6-methyl-2-pyridyl)thiourea | Bromo (5), Methyl (6) | C₇H₈BrN₃S | 246.13 | Methyl at 6-position increases steric hindrance near the thiourea group. |

| (E)-3-(4-methoxyphenyl)-N-(phenylcarbamothioyl)acrylamide | Methoxy (4) on cinnamate | C₁₇H₁₅N₃O₂S | 325.38 | Non-pyridyl; methoxy group provides electron-donating effects. |

Key Observations:

- Substituent Positioning: The placement of bromine and methyl groups on the pyridine ring significantly impacts steric and electronic properties. For example, bromine at the 3-position (as in the target compound) may enhance electron withdrawal compared to bromine at the 5-position, altering metal-binding affinity .

- Steric Effects: Methyl groups at the 5- or 6-position influence steric accessibility of the thiourea moiety. The 5-methyl group in the target compound may offer moderate hindrance, optimizing ligand flexibility for metal coordination .

Physicochemical and Functional Properties

- Metal Chelation: Thiourea derivatives with bromine substituents (electron-withdrawing) exhibit stronger Lewis acidity, enhancing coordination with soft metals like Cu(II) or Ag(I) compared to methoxy-substituted analogs .

- Thermal Stability: Methyl groups may improve thermal stability, as seen in related compounds where alkyl substituents reduced decomposition rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.